![molecular formula C26H21FN4O2 B2505525 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine CAS No. 1251695-33-6](/img/no-structure.png)
2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The methoxyphenyl piperazine moiety is reminiscent of structures that have been shown to interact with serotonin receptors, as seen in the study of 1-(m-trifluoromethylphenyl)-piperazine, which acts as a serotonin receptor agonist in rat brain . Additionally, the presence of a phenylpiperazine unit is a common feature in compounds that have been reported to inhibit tubulin polymerization, such as the 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the subsequent introduction of the methoxyphenyl group. The pyrazine moiety could be constructed using techniques similar to those described for the preparation of pyrazines from 1,2-diaza-1,3-butadienes and 1,2-diamines . The thioether linkages present in the compound suggest additional steps involving thiol or disulfide reagents.
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a planar pyrazine ring, with the piperazine and phenyl rings potentially adopting various conformations relative to the pyrazine core. The electron-donating methoxy group and the electron-withdrawing thioether linkages would influence the electronic distribution within the molecule, potentially affecting its binding to biological targets.
Chemical Reactions Analysis
Given the functional groups present in the compound, it could participate in a variety of chemical reactions. The thioether groups might be susceptible to oxidation, and the piperazine ring could undergo reactions typical of secondary amines, such as alkylation or acylation. The pyrazine ring, being relatively electron-deficient, might engage in nucleophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could increase its lipophilicity compared to a non-substituted phenyl ring, potentially affecting its solubility in organic solvents. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which in turn are influenced by the overall three-dimensional conformation of the molecule.
Applications De Recherche Scientifique
Piperazine Derivatives in Drug Development
Piperazine rings are a common structural motif in pharmaceuticals, suggesting the potential of 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine in drug development. Piperazine derivatives have been studied for their antiarrhythmic properties, indicating potential applications in cardiovascular therapeutics (Likhosherstov et al., 2003). Moreover, these compounds have shown promising anticonvulsant and antimicrobial activities, suggesting their utility in neurological and infectious disease treatments (Aytemir et al., 2010).
Pyrazine Compounds in Flavor and Aroma Chemistry
Pyrazine derivatives contribute significantly to the flavor and aroma of foods, indicating potential applications in the food industry for enhancing sensory experiences. The dimerization of azomethine ylides, related to the Maillard reaction, can lead to pyrazine formation, suggesting a pathway for generating desirable flavors in processed foods (Guerra & Yaylayan, 2010).
Biological Activities and Therapeutic Potential
The diverse pharmacological activities of pyrazine and piperazine derivatives, including anticancer, antibacterial, and anticonvulsant effects, underscore the broad therapeutic potential of compounds like 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine. Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity, providing a basis for the exploration of similar compounds in oncology (Abdellatif et al., 2014).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine' involves the reaction of 2-chloro-3-(phenylthio)pyrazine with 2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-3-(phenylthio)pyrazine", "2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-(phenylthio)pyrazine in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Add 2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or chromatography and purify as necessary." ] } | |
Numéro CAS |
1251695-33-6 |
Nom du produit |
2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine |
Formule moléculaire |
C26H21FN4O2 |
Poids moléculaire |
440.478 |
Nom IUPAC |
2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21FN4O2/c1-15-7-9-19(11-16(15)2)31-26(33)21-14-28-23-10-8-17(12-20(23)24(21)30-31)25(32)29-13-18-5-3-4-6-22(18)27/h3-12,14,30H,13H2,1-2H3,(H,29,32) |
Clé InChI |
JNDLTGDYYUSFJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



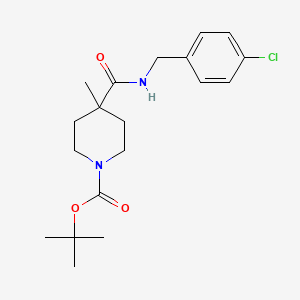
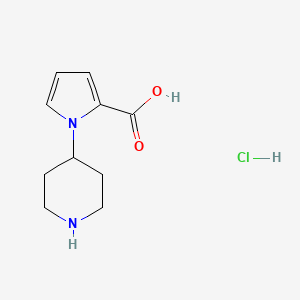
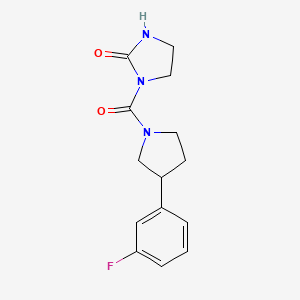

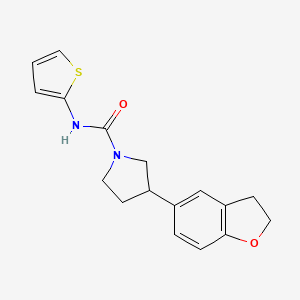
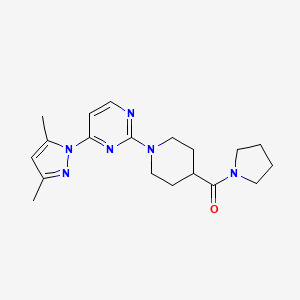
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)
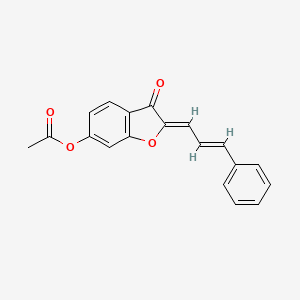

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)
![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)